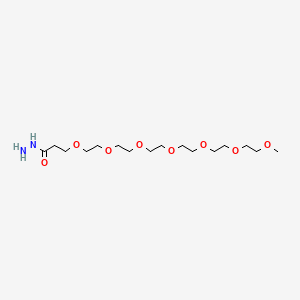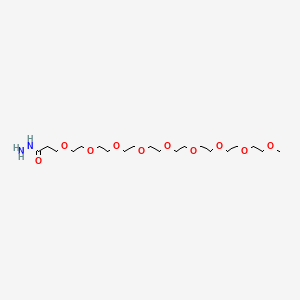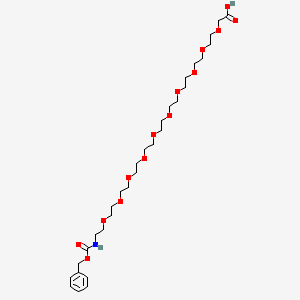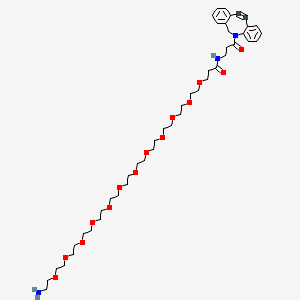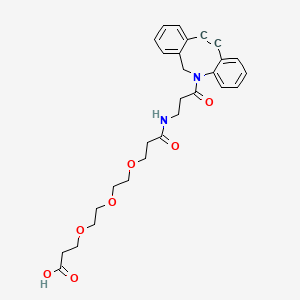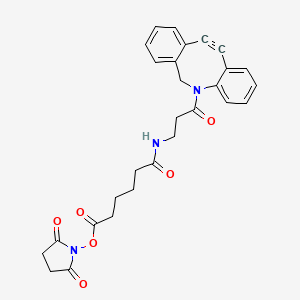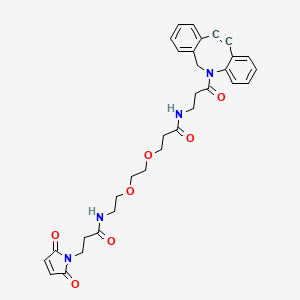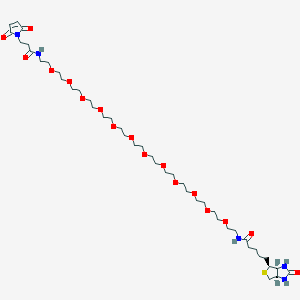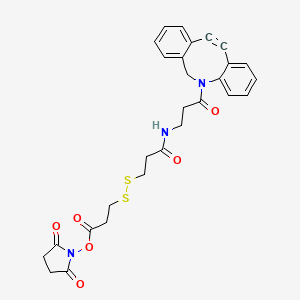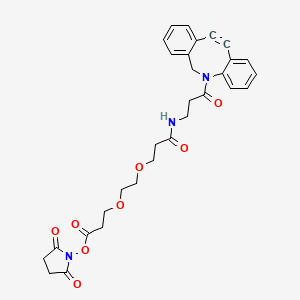
DBCO-NHCO-PEG2-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-NHCO-PEG2-NHS ester is a versatile compound widely used in scientific research and industrial applications. It contains several functional groups, including a dibenzylcyclooctyne group, a polyethylene glycol linker, and an N-hydroxysuccinimide ester group. These functional groups make this compound an excellent tool for bioconjugation and drug delivery applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG2-NHS ester is typically synthesized through a series of chemical reactions involving the coupling of dibenzylcyclooctyne with polyethylene glycol and N-hydroxysuccinimide ester. The reaction conditions often involve neutral or slightly basic conditions to ensure efficient coupling with primary amines .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG2-NHS ester undergoes various chemical reactions, including:
Click Chemistry Reactions: The dibenzylcyclooctyne group reacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC).
Amide Bond Formation: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Azide-containing molecules, primary amines.
Conditions: Neutral or slightly basic conditions, aqueous or organic solvents
Major Products
The major products formed from these reactions are bioconjugates, where this compound is covalently linked to proteins, peptides, or other biomolecules .
Scientific Research Applications
DBCO-NHCO-PEG2-NHS ester has a wide range of applications in scientific research, including:
Mechanism of Action
DBCO-NHCO-PEG2-NHS ester exerts its effects through the following mechanisms:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The dibenzylcyclooctyne group undergoes a highly specific and efficient reaction with azide-containing molecules, forming stable triazole linkages.
Amide Bond Formation: The N-hydroxysuccinimide ester group reacts with primary amines to form covalent amide bonds, facilitating the conjugation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG2-NHS ester: Contains a similar structure but lacks the NHCO group, making it less stable in certain reactions.
DBCO-PEG4-NHS ester: Has a longer polyethylene glycol linker, providing greater flexibility and solubility.
Uniqueness
DBCO-NHCO-PEG2-NHS ester is unique due to its combination of functional groups, which provide enhanced stability, solubility, and reactivity in bioconjugation and drug delivery applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O8/c34-26(14-17-39-19-20-40-18-15-30(38)41-33-28(36)11-12-29(33)37)31-16-13-27(35)32-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)32/h1-8H,11-21H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVXTMUZEYCLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


